6-Methyl-3,5-dinitropyridin-2-amine

Catalog No.
S1550372
CAS No.
25864-34-0
M.F
C6H6N4O4
M. Wt
198.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-3,5-dinitropyridin-2-amine

CAS Number

25864-34-0

Product Name

6-Methyl-3,5-dinitropyridin-2-amine

IUPAC Name

6-methyl-3,5-dinitropyridin-2-amine

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C6H6N4O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3,(H2,7,8)

InChI Key

KWYALJWSYDOZON-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

Application in Organic Chemistry

Application in Biothiol Detection

Application in Electronics and Materials Science

Application in Platelet Inhibition

Application in Synthesis of Nitropyrimidinones

Application in NMR, HPLC, LC-MS, UPLC

6-Methyl-3,5-dinitropyridin-2-amine is an organic compound classified as a nitroaromatic compound. It features a pyridine ring with two nitro groups at the 3 and 5 positions and an amino group at the 2 position, along with a methyl group at the 6 position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

There is no scientific literature available on the mechanism of action of 6-Methyl-3,5-dinitropyridin-2-amine.

  • Nitroaromatics can be explosive under certain conditions, particularly when heated or subjected to shock.
  • They may be toxic and can cause irritation to skin, eyes, and respiratory system.
Such as:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The presence of nitro groups makes the aromatic ring more reactive towards electrophiles, facilitating further substitutions.
  • Cycloaddition Reactions: This compound can undergo cycloaddition reactions with azomethine ylides, leading to the formation of fused heterocyclic systems .

Synthesis of 6-Methyl-3,5-dinitropyridin-2-amine can be achieved through several methods:

  • Nitration: Starting from 6-Methylpyridin-2-amine, nitration can be performed using a mixture of nitric and sulfuric acids to introduce nitro groups at the desired positions.
  • Reduction Reactions: Nitro groups can be selectively reduced to amines or other functional groups depending on the reagents used.
  • Functionalization of Pyridine Derivatives: Various starting materials like chloro or bromo derivatives can be transformed into the target compound through nucleophilic substitution reactions .

6-Methyl-3,5-dinitropyridin-2-amine has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Materials Science: In the development of energetic materials due to its high nitrogen content and explosive properties.
  • Agricultural Chemicals: As a precursor for agrochemicals that may exhibit herbicidal or insecticidal properties.

Interaction studies involving 6-Methyl-3,5-dinitropyridin-2-amine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its environmental impact. Kinetic studies are also crucial to understanding how this compound behaves under different conditions, which can inform safety assessments and regulatory decisions .

Several compounds share structural similarities with 6-Methyl-3,5-dinitropyridin-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
6-Chloro-3,5-dinitropyridin-2-amine27048-04-00.92Chlorine substituent enhances electrophilicity
6-Chloro-N-methyl-3-nitropyridin-2-amine33742-70-00.87Methyl group alters solubility and reactivity
N-Methyl-3-nitropyridin-2-amine4093-88-30.87Lacks additional nitro groups affecting activity
6-Chloro-4-methyl-3-nitropyridin-2-amine863878-22-20.83Different substitution pattern affects properties
5-Bromo-6-chloro-3-nitropyridin-2-amine1335057-22-10.79Bromine introduces different electronic effects

The uniqueness of 6-Methyl-3,5-dinitropyridin-2-amine lies in its specific arrangement of functional groups that influence its reactivity and potential applications compared to these similar compounds.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25864-34-0

Wikipedia

6-Methyl-3,5-dinitropyridin-2-amine

Dates

Modify: 2023-08-15

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